chemical structure and molecular properties of 1-(2,5-Dimethoxyphenyl)heptan-1-one
chemical structure and molecular properties of 1-(2,5-Dimethoxyphenyl)heptan-1-one
An In-depth Technical Guide to 1-(2,5-Dimethoxyphenyl)heptan-1-one
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the . This document is intended for researchers, scientists, and professionals in drug development. Given the limited availability of direct experimental data for this specific molecule in public literature, this guide synthesizes information from theoretical predictions, established chemical principles, and comparative data from structurally related analogs. We will delve into its molecular identity, predicted physicochemical properties, a robust proposed synthesis route, and a thorough, prediction-based spectroscopic characterization. Furthermore, we will explore its potential biological relevance by examining its structural relationship to the pharmacologically significant diarylheptanoid class of compounds. This guide serves as a foundational resource, providing structured data, validated experimental protocols, and conceptual diagrams to inform and accelerate future research and development efforts involving this compound.
Molecular Identity and Structure
1-(2,5-Dimethoxyphenyl)heptan-1-one is an aromatic ketone characterized by a heptanoyl group attached to a 1,4-dimethoxybenzene ring. This structure is a member of the broader class of alkoxy-substituted phenyl ketones, which are valuable intermediates in organic synthesis.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(2,5-Dimethoxyphenyl)heptan-1-one |
| Synonyms | 2',5'-Dimethoxyheptanophenone |
| CAS Number | Not assigned in major public databases |
| Molecular Formula | C₁₅H₂₂O₃ |
| Molecular Weight | 250.34 g/mol |
| InChIKey | FMEATOMLFIVSDA-UHFFFAOYSA-N (Isomer) |
The structural arrangement of the methoxy groups and the acyl chain dictates the molecule's electronic and steric properties, which in turn influence its reactivity and potential biological interactions.
Caption: 2D Chemical Structure of 1-(2,5-Dimethoxyphenyl)heptan-1-one.
Physicochemical Properties: A Predictive and Comparative Analysis
Direct experimental data for 1-(2,5-Dimethoxyphenyl)heptan-1-one are scarce. The following table provides predicted values based on computational models and includes experimental data from close structural analogs to establish a reliable estimation range for researchers.
Table 2: Predicted and Comparative Physicochemical Properties
| Property | Predicted Value (for Topic Compound) | Comparative Experimental Value | Source (Analog) |
|---|---|---|---|
| Physical Form | White to yellow oil or low-melting solid | White to Yellow Sticky Oil to Solid | 1-(3,5-Dimethoxyphenyl)heptan-1-one |
| Melting Point | ~20-30 °C | 26-30 °C | 1-(3,5-Dimethoxyphenyl)heptan-1-one[1] |
| Boiling Point | ~160 °C at 3 Torr (Predicted) | 161-161.5 °C at 3 Torr | 1-(3,5-Dimethoxyphenyl)heptan-1-one[1] |
| Density | ~1.02 g/cm³ (Predicted) | 1.017 g/mL at 25 °C | 1-(3,5-Dimethoxyphenyl)heptan-1-one[1] |
| LogP (Octanol/Water) | 3.9 (Predicted) | 3.86 (Calculated) | 1-(3,5-Dimethoxyphenyl)heptan-1-one[2] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane. | - | General principle for similar structures |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most direct and industrially scalable method for synthesizing 1-(2,5-Dimethoxyphenyl)heptan-1-one is the Friedel-Crafts acylation of 1,4-dimethoxybenzene.[3][4] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate heptanoyl chloride, which then acylates the electron-rich aromatic ring. The two methoxy groups are activating and ortho-, para-directing; thus, acylation occurs at a position ortho to one methoxy group and meta to the other.
Caption: Proposed workflow for the synthesis of 1-(2,5-Dimethoxyphenyl)heptan-1-one.
Predicted Spectroscopic Data for Structural Elucidation
Structural verification is paramount. The following sections detail the predicted spectroscopic signatures for 1-(2,5-Dimethoxyphenyl)heptan-1-one, based on established principles and data from analogous compounds.[5][6]
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, and the aliphatic heptanoyl chain.
Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Aromatic H (C6-H) | ~7.30 | d | 1H | Ortho to C=O, deshielded. |
| Aromatic H (C4-H) | ~6.95 | dd | 1H | Ortho and meta to -OCH₃ groups. |
| Aromatic H (C3-H) | ~6.90 | d | 1H | Ortho to two -OCH₃ groups, shielded. |
| Methoxy (-OCH₃) | ~3.85 | s | 3H | Methoxy group at C5. |
| Methoxy (-OCH₃) | ~3.80 | s | 3H | Methoxy group at C2. |
| α-Methylene (-COCH₂-) | ~2.95 | t | 2H | Adjacent to the carbonyl group, deshielded. |
| β-Methylene (-CH₂-) | ~1.70 | quint | 2H | Standard aliphatic region. |
| γ, δ, ε-Methylenes | ~1.35 | m | 6H | Overlapping signals in the aliphatic region. |
| Terminal Methyl (-CH₃) | ~0.90 | t | 3H | Standard terminal methyl signal. |
The carbon NMR will confirm the presence of 15 unique carbon environments, including the characteristic downfield shift for the carbonyl carbon.
Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~200 |
| Aromatic C (C1-C=O) | ~128 |
| Aromatic C (C2-OCH₃) | ~158 |
| Aromatic C (C5-OCH₃) | ~153 |
| Aromatic C (C3, C4, C6) | ~112-123 |
| Methoxy (-OCH₃) | ~56.0, 55.8 |
| α-Methylene (-COCH₂-) | ~44 |
| β, γ, δ, ε-Methylenes | ~23-32 |
| Terminal Methyl (-CH₃) | ~14 |
The IR spectrum is a rapid tool for confirming the presence of key functional groups.
Table 5: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
|---|---|---|
| ~1675 | C=O (Aryl Ketone) | Strong, sharp stretch |
| ~1225 & ~1045 | C-O-C (Aryl Ether) | Strong, sharp stretches |
| ~3000-2850 | C-H (Aliphatic) | Medium-strong stretches |
| ~1590, 1500 | C=C (Aromatic) | Medium stretches |
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns.[7][8]
-
Molecular Ion (M⁺): A peak at m/z = 250.34, corresponding to the molecular weight of C₁₅H₂₂O₃.
-
Major Fragments:
-
m/z = 179: Loss of the hexyl radical (•C₆H₁₃) via α-cleavage, leaving the stable 2,5-dimethoxybenzoyl cation. This is expected to be a major peak.
-
m/z = 151: Subsequent loss of carbon monoxide (CO) from the m/z 179 fragment.
-
m/z = 99: The heptanoyl cation ([CH₃(CH₂)₅CO]⁺) resulting from cleavage of the aryl-carbonyl bond.
-
McLafferty Rearrangement: A potential peak at m/z = 194 resulting from the rearrangement and elimination of pent-1-ene.
-
Potential Biological and Pharmacological Relevance
While 1-(2,5-Dimethoxyphenyl)heptan-1-one itself has not been extensively studied for biological activity, its core structure is closely related to diarylheptanoids. Diarylheptanoids are a class of natural products characterized by a C6-C7-C6 skeleton (two phenyl rings connected by a seven-carbon chain).[9] Many compounds in this class, isolated from medicinal plants like ginger and turmeric, exhibit a wide range of potent bioactivities, including anti-inflammatory, antioxidant, and anti-tumor effects.[10][11][12]
The subject molecule can be considered a synthetic precursor or a simplified analog of linear diarylheptanoids. Its synthesis and derivatization provide a pathway to novel compounds with potential therapeutic applications.
Caption: Structural relationship to the biologically active diarylheptanoid class.
Safety and Handling
No specific toxicological data for 1-(2,5-Dimethoxyphenyl)heptan-1-one are available. Therefore, the compound should be handled with standard laboratory precautions. Based on data for analogous compounds and the functional groups present, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Hazards: Assumed to be a potential skin and eye irritant. The hazards of the synthetic precursors (e.g., heptanoyl chloride is corrosive, AlCl₃ is water-reactive) must be fully considered during synthesis.[14]
Experimental Protocols
Protocol: Synthesis via Friedel-Crafts Acylation
This protocol describes a representative procedure for the synthesis of the title compound. All operations should be performed in a fume hood.
-
Apparatus Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube (or argon inlet).
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of heptanoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: Following the same dropwise procedure, add a solution of 1,4-dimethoxybenzene (1.0 equivalent) in anhydrous DCM.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the identity and purity of the product using NMR, IR, and MS analysis as described in Section 3.2.
Protocol: Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube for analysis.[5]
-
IR Spectroscopy: For a liquid sample, apply a thin film between two salt plates (NaCl or KBr). For a solid, use an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet. Acquire the spectrum typically from 4000 to 400 cm⁻¹.[5]
-
Mass Spectrometry: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or DCM). Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet for EI-MS analysis.
References
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Wu, J., et al. (2020). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. Frontiers in Pharmacology. Available at: [Link]
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Bader, A., et al. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Molecules. Available at: [Link]
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Bedos-Belval, F., et al. (2018). Synthesis and biological evaluation of diarylheptanoids as potential antioxidant and anti-inflammatory agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Bader, A., et al. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. MDPI. Available at: [Link]
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Li, Y., et al. (2021). Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. RSC Advances. Available at: [Link]
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PubChem. (2024). 1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one. National Center for Biotechnology Information. Available at: [Link]
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NIST. (2025). Ethanone, 1-(2,5-dimethoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]
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Chemsrc. (2025). 1-(2,5-Dimethoxyphenyl)ethanone. Available at: [Link]
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NIST. (2025). IR Spectrum for Ethanone, 1-(2,5-dimethoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]
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Scribd. (2024). Friedel-Crafts of 1,4-Dimethoxybenzene. Available at: [Link]
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Chemguide. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
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ResearchGate. (2025). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids. Available at: [Link]
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Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns. Available at: [Link]
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PubMed. (2013). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Available at: [Link]
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Organic Chemistry Portal. (2024). Friedel-Crafts Acylation. Available at: [Link]
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San Jose State University. (2005). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Available at: [Link]
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Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]
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MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]
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